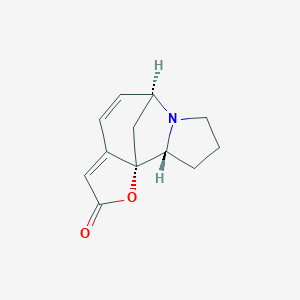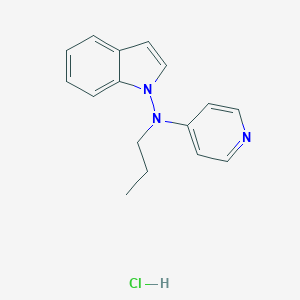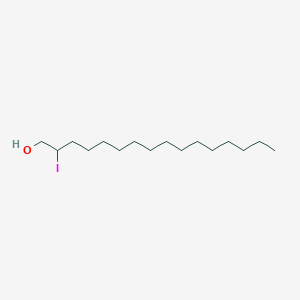
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a heterocyclic compound that contains a pyrrole and imidazole ring system, with a methylthio group attached to the 6th position. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Aplicaciones Científicas De Investigación
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- has been studied extensively for its potential pharmacological applications. It has been found to possess anticancer, antifungal, and antibacterial activities. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In antifungal and antibacterial research, it has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.
Mecanismo De Acción
The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- is not fully understood. However, it has been suggested that it exerts its pharmacological effects by interacting with various cellular targets, including enzymes and receptors. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. In fungal and bacterial cells, it has been suggested that it inhibits the activity of enzymes involved in cell wall synthesis and membrane integrity.
Efectos Bioquímicos Y Fisiológicos
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In fungal and bacterial cells, it has been found to inhibit cell growth and disrupt cell wall synthesis and membrane integrity. In addition, it has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. It has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Direcciones Futuras
For research on this compound include the development of more efficient synthesis methods, investigation of its pharmacokinetic properties in vivo, and exploration of its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- can be achieved by various methods. One of the most common methods is the Hantzsch reaction, which involves the condensation of 2-methylthioimidazole-4-carbaldehyde with ethyl acetoacetate and ammonium acetate in the presence of acetic acid and ethanol. The reaction proceeds through a series of intermediate steps to yield the desired product. Another method involves the reaction of 2-methylthioimidazole with maleic anhydride and subsequent cyclization to form the target compound.
Propiedades
Número CAS |
128366-09-6 |
|---|---|
Nombre del producto |
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- |
Fórmula molecular |
C7H10N2S |
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
2-methylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C7H10N2S/c1-10-7-5-9-4-2-3-6(9)8-7/h5H,2-4H2,1H3 |
Clave InChI |
IAJNOLWBMLKERM-UHFFFAOYSA-N |
SMILES |
CSC1=CN2CCCC2=N1 |
SMILES canónico |
CSC1=CN2CCCC2=N1 |
Otros números CAS |
128366-09-6 |
Sinónimos |
2-Methylmercapto-5,6-dihydro-7H-pyrrole(1,2-a)imidazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



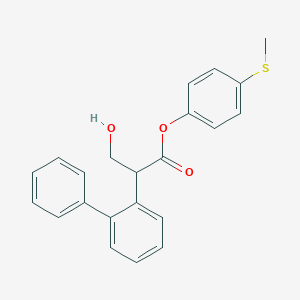
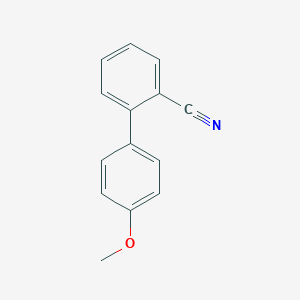
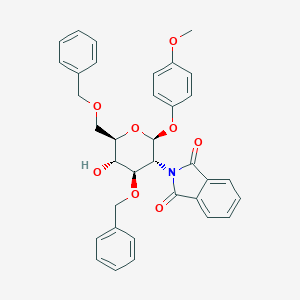
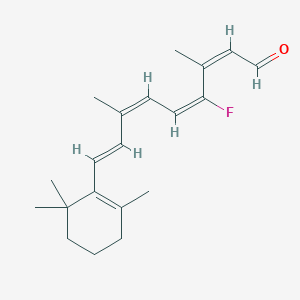
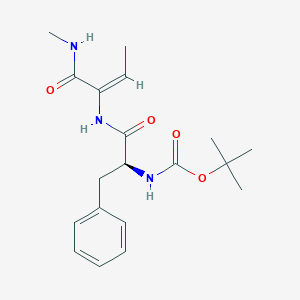
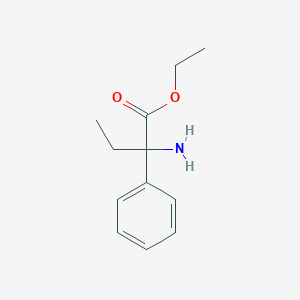
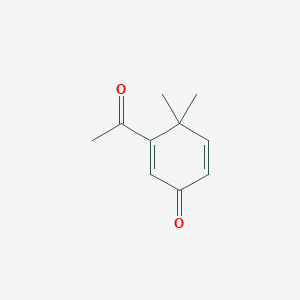
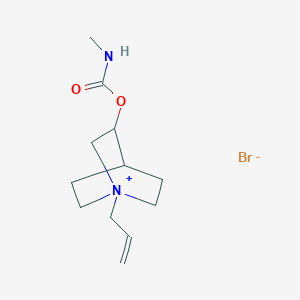
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)
